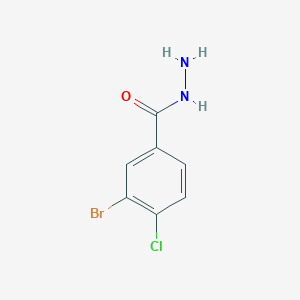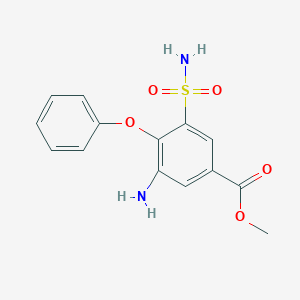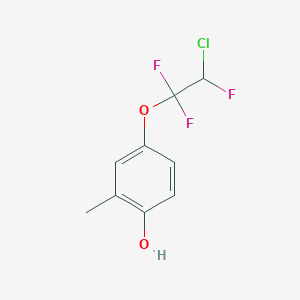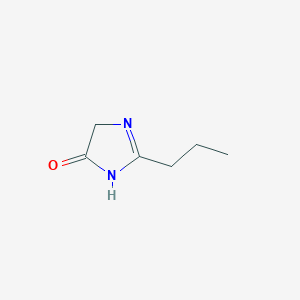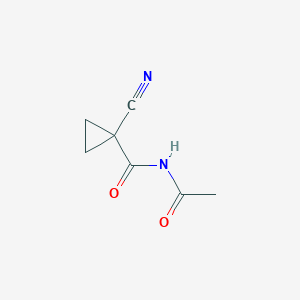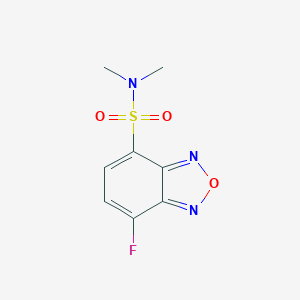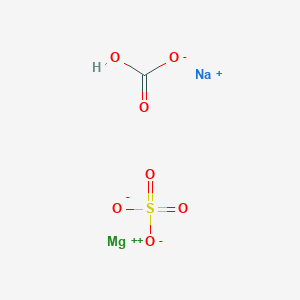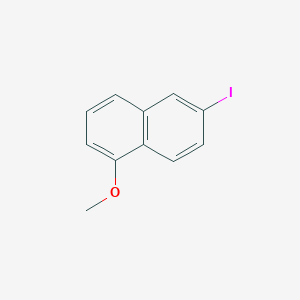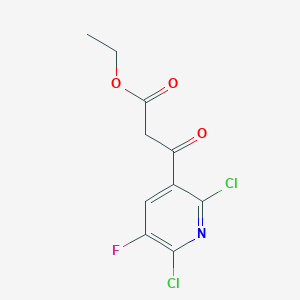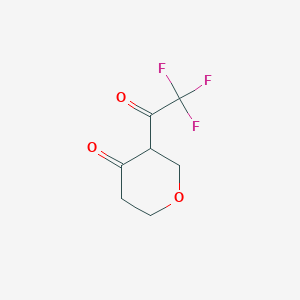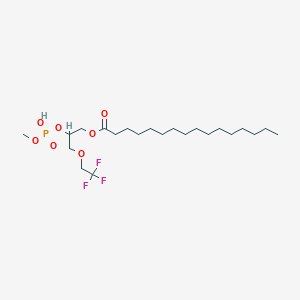
1-Hexadecyl-3-trifluoroethylglycero-sn-2-phosphomethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexadecyl-3-trifluoroethylglycero-sn-2-phosphomethanol, commonly known as HTG-PC, is a synthetic phospholipid that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
HTG-PC is a phospholipid that can interact with cell membranes and alter their properties. It has been shown to increase the fluidity of cell membranes, which can affect various cellular processes. Additionally, HTG-PC can induce apoptosis in cancer cells by activating caspase enzymes and increasing the production of reactive oxygen species (ROS).
Efectos Bioquímicos Y Fisiológicos
HTG-PC has been shown to have various biochemical and physiological effects. It can increase the solubility and stability of drugs, which can improve their pharmacokinetics and pharmacodynamics. Additionally, HTG-PC can alter the properties of cell membranes, which can affect various cellular processes. HTG-PC has also been shown to induce apoptosis in cancer cells, which can inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HTG-PC has several advantages for lab experiments. It is easy to synthesize and can be produced in large quantities. Additionally, it has been shown to have low toxicity and is well-tolerated in vivo. However, HTG-PC also has some limitations for lab experiments. It can be difficult to incorporate into certain drug formulations, and its effects can vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the study of HTG-PC. One potential area of research is the development of HTG-PC-based drug delivery systems for the treatment of cancer and other diseases. Additionally, HTG-PC could be further studied as a contrast agent for MRI imaging. Further research could also investigate the mechanism of action of HTG-PC and its effects on different cell types. Finally, the synthesis and formulation of HTG-PC could be optimized to improve its efficacy and reduce potential side effects.
Conclusion:
In conclusion, HTG-PC is a synthetic phospholipid that has gained significant attention in the field of scientific research due to its potential applications in various fields. It can improve the solubility and stability of drugs, act as a contrast agent in MRI imaging, and induce apoptosis in cancer cells. While HTG-PC has several advantages for lab experiments, it also has some limitations. Future research could focus on the development of HTG-PC-based drug delivery systems, further investigation of its mechanism of action, and optimization of its synthesis and formulation.
Métodos De Síntesis
HTG-PC is synthesized by the reaction between 1-hexadecanol, trifluoroacetic anhydride, and glycine in the presence of triethylamine and dichloromethane. The resulting product is then treated with phosphorous oxychloride and methanol to obtain HTG-PC.
Aplicaciones Científicas De Investigación
HTG-PC has been extensively studied for its potential applications in various fields, including drug delivery, imaging, and cancer therapy. It has been shown to improve the pharmacokinetics and pharmacodynamics of drugs by increasing their solubility and stability. HTG-PC has also been used as a contrast agent in magnetic resonance imaging (MRI) due to its ability to accumulate in tumor tissues. Additionally, HTG-PC has been investigated for its potential in cancer therapy as it has been shown to induce apoptosis in cancer cells.
Propiedades
Número CAS |
137464-44-9 |
|---|---|
Nombre del producto |
1-Hexadecyl-3-trifluoroethylglycero-sn-2-phosphomethanol |
Fórmula molecular |
C22H42F3O7P |
Peso molecular |
506.5 g/mol |
Nombre IUPAC |
[2-[hydroxy(methoxy)phosphoryl]oxy-3-(2,2,2-trifluoroethoxy)propyl] hexadecanoate |
InChI |
InChI=1S/C22H42F3O7P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(26)31-18-20(32-33(27,28)29-2)17-30-19-22(23,24)25/h20H,3-19H2,1-2H3,(H,27,28) |
Clave InChI |
AZTCOMAPQRBIRM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COCC(F)(F)F)OP(=O)(O)OC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COCC(F)(F)F)OP(=O)(O)OC |
Sinónimos |
1-hexadecyl-3-trifluoroethylglycero-sn-2-phosphomethanol MJ 33 MJ-33 MJ33 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



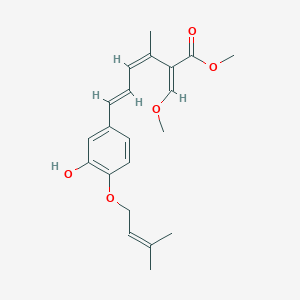
![(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B138018.png)
![(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B138021.png)
